molecular formula C21H19ClN4O3 B2768787 N-(4-chlorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide CAS No. 1105206-76-5

N-(4-chlorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide

Cat. No. B2768787
CAS RN: 1105206-76-5
M. Wt: 410.86
InChI Key: MYHAYRHFMQSMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C21H19ClN4O3 and its molecular weight is 410.86. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal Activity

The compound exhibits insecticidal properties, particularly against the diamondback moth (Plutella xylostella). Researchers have explored its potential as a novel insecticide by targeting the ryanodine receptor (RyR), a crucial protein in insect physiology . Further studies could optimize its efficacy and safety for pest control.

Rhodium-Catalyzed C–H Functionalization

In the realm of organic synthesis, this compound can participate in Rhodium(III)-catalyzed C–H functionalization reactions. For instance, it can undergo coupling with phenylhydrazines to form diverse 1H-indazoles. This reaction pathway provides a new approach to prepare these valuable heterocyclic compounds .

Hydrazine-Directed Synthesis of Pyrazolo[3,4-d]pyrimidines

The compound’s structure aligns with the synthesis of pyrazolo[3,4-d]pyrimidines. Researchers could explore its reactivity in this context, aiming to develop new bioactive compounds or pharmaceutical intermediates .

properties

IUPAC Name

1-(4-chlorophenyl)-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3/c1-14-2-4-15(5-3-14)12-26-13-16(6-11-19(26)27)20(28)24-25-21(29)23-18-9-7-17(22)8-10-18/h2-11,13H,12H2,1H3,(H,24,28)(H2,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHAYRHFMQSMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide

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